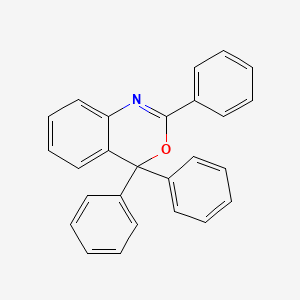

2,4,4-Triphenyl-4H-3,1-benzoxazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H19NO |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2,4,4-triphenyl-3,1-benzoxazine |

InChI |

InChI=1S/C26H19NO/c1-4-12-20(13-5-1)25-27-24-19-11-10-18-23(24)26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |

InChI Key |

WDOWVEBLZISJPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Definition and Classification of 4h 3,1 Benzoxazine Heterocycles

4H-3,1-Benzoxazines are a class of heterocyclic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to an oxazine (B8389632) ring. ontosight.ainih.gov The nomenclature specifies the positions of the heteroatoms—oxygen at position 1 and nitrogen at position 3—and the location of the saturated carbon at position 4 in the oxazine ring. nih.gov This arrangement distinguishes them from other isomers like 1,4-benzoxazines.

These compounds can be broadly classified based on the substituents attached to the heterocyclic ring. The substituents can significantly influence the chemical and physical properties of the molecule. nih.gov A key derivative is the 4H-3,1-benzoxazin-4-one, which features a carbonyl group at the 4-position and serves as a precursor for various biologically active molecules. nih.govresearchgate.net

Significance of Tri Substituted Benzoxazines in Organic and Materials Chemistry

Tri-substituted benzoxazines are of considerable interest in both organic synthesis and materials science due to their versatile properties and potential applications. The presence of three substituent groups allows for fine-tuning of the molecule's electronic and steric characteristics, which in turn affects their reactivity and bulk properties. researchgate.net

In the realm of materials chemistry, benzoxazine (B1645224) monomers, including tri-substituted variants, are precursors to polybenzoxazines, a class of high-performance thermosetting polymers. mdpi.com These polymers are known for their high thermal stability, low water absorption, excellent flame retardancy, and near-zero shrinkage during curing. researchgate.netmdpi.comacs.org The molecular design flexibility, stemming from the wide choice of phenols and primary amines used in their synthesis, allows for the creation of materials with tailored properties for specific applications, such as in the aerospace and electronics industries. nih.govmdpi.com

In organic chemistry, the benzoxazine ring system is a valuable scaffold for the synthesis of more complex molecules. For instance, 2-aryl-4H-3,1-benzoxazin-4-ones have been studied for their potential as antineoplastic agents. nih.gov The substituents on the benzoxazine core play a crucial role in determining the biological activity and structure-activity relationships of these compounds. nih.gov

Overview of Research Trajectory for 2,4,4 Triphenyl 4h 3,1 Benzoxazine

Established Synthetic Routes to 4H-3,1-Benzoxazine Ring Systems

The synthesis of the 4H-3,1-benzoxazine core can be achieved through several established routes, each starting from different precursors and proceeding through distinct mechanistic pathways. These methods provide access to a wide array of substituted benzoxazine derivatives.

Cyclization of o-Aminobenzyl Alcohols and Related Precursors

One fundamental approach to the 4H-3,1-benzoxazine ring system involves the cyclization of ortho-aminobenzyl alcohols or their derivatives. This method relies on the intramolecular condensation between the amino group and the benzylic hydroxyl group, typically in the presence of an aldehyde or ketone. The reaction introduces two substituents at the 2- and 4-positions of the benzoxazine ring. The versatility of this method allows for the synthesis of a diverse range of 1,3-benzoxazines by varying the phenol (B47542), primary amine, and aldehyde components in a Mannich-type condensation reaction.

Acylation and Heterocyclization of o-Aminophenylcarbinols

Another well-established route involves the acylation of o-aminophenylcarbinols followed by cyclization. In this two-step process, the amino group of the carbinol is first acylated with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640). The resulting N-acyl intermediate then undergoes an intramolecular cyclization, often promoted by a dehydrating agent, to form the 4H-3,1-benzoxazine ring. This method is particularly useful for introducing a wide variety of substituents at the 2-position of the benzoxazine ring.

Reactions Involving Isatoic Anhydrides

Isatoic anhydrides serve as versatile precursors for the synthesis of various heterocyclic compounds, including 4H-3,1-benzoxazin-4-ones. These precursors can undergo reactions with different nucleophiles, leading to the formation of the benzoxazine ring. For instance, the reaction of isatoic anhydride with appropriate reagents can lead to the formation of 2-substituted-4H-3,1-benzoxazin-4-ones. These benzoxazinone (B8607429) derivatives can then be further modified to produce a range of functionalized benzoxazine compounds.

Cascade Reactions for 4H-3,1-Benzoxazine Derivatives

Modern synthetic strategies often employ cascade reactions to construct complex molecular architectures in a single operation. Several cascade or tandem reactions have been developed for the synthesis of 4H-3,1-benzoxazine derivatives. These reactions can involve a series of intramolecular and intermolecular events, such as cyclization, condensation, and rearrangement, to build the benzoxazine core efficiently. For example, a palladium-catalyzed three-component reaction involving 2-azidobenzaldehydes, trimethylsilyl (B98337) azide, and isocyanides can produce 4H-3,1-benzoxazine derivatives through a one-pot sequential Passerini-azide/palladium-catalyzed azide–isocyanide coupling/cyclization reaction. scispace.com

Specific Synthesis of this compound

The synthesis of the specifically substituted this compound has been reported through a distinct and noteworthy pathway involving a Grignard reaction with a quinazolinone precursor.

Formation via Reaction of 2,3-Diphenyl-4-quinazolone with Phenylmagnesium Bromide

The title compound, this compound, can be synthesized by the action of phenylmagnesium bromide on 2,3-diphenyl-4-quinazolone. In this reaction, the Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the quinazolinone ring. This initial nucleophilic addition leads to the formation of an unstable intermediate.

The subsequent mechanistic step involves a ring-opening of the dihydropyrimidine (B8664642) portion of the quinazolinone structure, followed by an intramolecular cyclization. This rearrangement results in the formation of the more stable six-membered oxazine (B8389632) ring of the this compound. This transformation is a clear example of how a heterocyclic system can be rearranged into another through the strategic use of organometallic reagents.

Preparation through Heterocyclization of o-Aminophenyldiphenylcarbinol with Benzaldehyde (B42025)

The synthesis of this compound via the condensation of o-aminophenyldiphenylcarbinol and benzaldehyde represents a plausible, albeit not experimentally documented, synthetic route. This reaction would be an extension of the general synthesis of 3,1-benzoxazines, which typically involves the reaction of an o-aminobenzyl alcohol derivative with an aldehyde or ketone.

The proposed synthesis would first require the preparation of the key intermediate, o-aminophenyldiphenylcarbinol. This could hypothetically be achieved through the Grignard reaction of o-aminobenzophenone with phenylmagnesium bromide. The subsequent reaction with benzaldehyde would then lead to the cyclization and formation of the benzoxazine ring.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Solvent | Toluene, Xylene | Aprotic solvents to facilitate azeotropic removal of water. |

| Catalyst | p-Toluenesulfonic acid (PTSA) | Acid catalysis to activate the carbonyl group of benzaldehyde. |

| Temperature | Reflux | To drive the condensation reaction to completion. |

| Work-up | Neutralization, Extraction | Standard procedures to isolate the product. |

It is crucial to reiterate that the above table represents a theoretical projection based on known benzoxazine syntheses and has not been experimentally verified for this specific compound.

Investigation of Reaction Mechanisms in this compound Synthesis

The mechanistic understanding of the formation of this compound from o-aminophenyldiphenylcarbinol and benzaldehyde would be critical for optimizing reaction conditions and maximizing yield. While no specific studies exist for this reaction, a general mechanism can be proposed.

Mechanistic Studies Using Labeled Atoms (e.g., ¹⁷O NMR Spectroscopy)

The use of isotopic labeling, particularly with ¹⁷O, would be a powerful tool to elucidate the reaction mechanism. ¹⁷O NMR spectroscopy, although challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, can provide direct information about the oxygen atom's environment throughout the reaction.

In a hypothetical study, if benzaldehyde were enriched with ¹⁷O, the ¹⁷O NMR signal would initially correspond to the carbonyl oxygen of benzaldehyde. As the reaction proceeds, this signal would shift, reflecting the incorporation of the oxygen atom into the hemiaminal intermediate and subsequently into the final benzoxazine ring ether linkage. This would definitively confirm that the oxygen atom from the aldehyde is incorporated into the heterocyclic ring.

Intermediate Formation and Transformation Pathways

The reaction is expected to proceed through several key intermediates. The initial step would be the nucleophilic attack of the amino group of o-aminophenyldiphenylcarbinol on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This would be followed by the acid-catalyzed dehydration to yield a Schiff base (iminium ion) intermediate. The crucial ring-closing step would then involve the intramolecular attack of the tertiary hydroxyl group onto the iminium carbon. A final deprotonation step would then yield the stable this compound product.

Table 2: Proposed Intermediates in the Synthesis of this compound

| Intermediate | Structure | Spectroscopic Signature (Hypothetical) |

| Hemiaminal | A species with both an amine and a hydroxyl group attached to the same carbon. | Appearance of a new ¹H NMR signal for the N-CH-O proton. |

| Schiff Base (Iminium Ion) | Characterized by a C=N double bond. | Characteristic ¹³C NMR shift for the imine carbon. |

Reactions Involving Heterocycle Cleavage

Detailed experimental data on the cleavage of the this compound heterocycle is not available in the current body of scientific literature. The following sections outline the expected, yet unconfirmed, reactivity based on general principles of benzoxazine chemistry.

Hydrolytic Pathways of Substituted 4H-3,1-Benzoxazines

While specific hydrolytic studies on this compound have not been reported, the general mechanism of hydrolysis for 4H-3,1-benzoxazines involves the cleavage of the C2-O and C4-N bonds. In the case of 4H-3,1-benzoxazin-4-ones, hydrolysis under acidic and basic conditions has been shown to proceed via nucleophilic attack at the C2 and C4 positions, respectively. However, the absence of a carbonyl group and the presence of two phenyl groups at the C4 position in this compound would significantly alter its susceptibility to hydrolysis. The steric bulk of the phenyl groups would likely hinder nucleophilic attack at the C4 position, potentially making the compound more resistant to hydrolysis compared to other benzoxazines.

Reactions with Reducing Agents

Information regarding the reaction of this compound with reducing agents is not documented. Theoretically, reduction could lead to the cleavage of the N-O bond or the opening of the heterocyclic ring. The specific outcome would depend on the nature of the reducing agent and the reaction conditions.

Interactions with Nucleophilic Reagents

The reactivity of 4H-3,1-benzoxazines towards nucleophiles is a key aspect of their chemistry. For 4H-3,1-benzoxazin-4-ones, nucleophilic attack typically occurs at the C2 or C4 position, leading to ring-opening and the formation of various derivatives. However, for this compound, the two phenyl groups at the C4 position would present a significant steric barrier to nucleophilic attack at this site. It is plausible that nucleophilic attack would be directed towards the C2 position, though experimental evidence is lacking.

Reactions Proceeding with Retention of the 4H-3,1-Benzoxazine Heterocyclic Ring

There is no available literature describing reactions that modify the substituents of this compound while keeping the heterocyclic ring intact. Such reactions could include electrophilic substitution on the phenyl rings, for example.

Derivatization and Structural Modification for Functional Enhancement

The absence of foundational reactivity data for this compound means that studies on its derivatization for functional enhancement have not been undertaken.

Substituent Effects on Reactivity and Stability

Without experimental data on the reactivity of this compound, it is not possible to discuss the effects of substituents on its reactivity and stability. It can be hypothesized that electron-withdrawing or electron-donating groups on the phenyl rings would influence the electron density of the heterocyclic ring and, consequently, its susceptibility to various chemical transformations. However, these hypotheses remain to be tested experimentally.

Synthesis of Novel Benzoxazine Derivatives and Analogues

The synthesis of novel benzoxazine derivatives and analogues is a significant area of research, driven by their potential applications in medicinal chemistry and materials science. Various synthetic strategies have been developed to construct the 4H-3,1-benzoxazine core and introduce a wide range of substituents, leading to a diverse library of compounds with unique properties. The primary approaches involve the cyclization of N-acylanthranilic acid derivatives, multicomponent reactions, and the use of various catalytic systems.

A prevalent method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acids with acyl chlorides. nih.govuomosul.edu.iqnih.gov This approach, first reported in 1902, typically uses pyridine (B92270) as a base to facilitate the acylation of the amino group of anthranilic acid, followed by cyclization. nih.gov Variations of this method have been developed to improve yields and expand the scope of accessible derivatives. For instance, freshly prepared substituted aromatic acyl chlorides have been reacted with substituted anthranilic acids in pyridine to produce a small library of C2-substituted 4H-3,1-benzoxazin-4-one derivatives. nih.gov

Cyanuric chloride has been employed as an effective cyclizing agent in the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. mdpi.com In this method, N-phthaloylglycine is first converted to its acyl chloride, which then reacts with anthranilic acid. The resulting intermediate is subsequently cyclized using cyanuric chloride to yield the target benzoxazinone. mdpi.comnih.gov

One-pot synthetic methodologies have gained traction due to their efficiency and operational simplicity. A notable one-pot method for preparing 4H-3,1-benzoxazine derivatives involves a sequential Passerini-azide reaction followed by a palladium-catalyzed azide–isocyanide coupling and cyclization. researchgate.net This approach utilizes 2-azidobenzaldehydes, trimethylsilyl azide, and isocyanides to generate diverse 4H-3,1-benzoxazine compounds. researchgate.net Another efficient one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives uses an iminium cation, generated from cyanuric chloride and dimethylformamide, as a mild cyclizing agent. researchgate.net

Catalytic systems have also been instrumental in the development of novel synthetic routes. A copper-catalyzed aerobic oxidative coupling has been used for the synthesis of benzoxazine-4-ones. nih.gov Additionally, a catalyst-free Ugi-type reaction of 2-isocyanobenzoates with N,N-dialkyliminium salts provides another avenue to 4H-3,1-benzoxazin-4-ones. nih.gov Furthermore, an iodine-catalyzed oxidative cascade reaction between anthranilic acids and aldehydes offers a transition-metal-free approach to 2-arylbenzoxazin-4-ones, using oxone as the oxidant. nih.gov

The synthesis of benzoxazinone derivatives bearing a chalcone (B49325) moiety has been achieved through the cyclization of the corresponding N-acylanthranilic acid. raco.cat This work highlights the versatility of the benzoxazinone scaffold for introducing complex functionalities.

The following tables summarize various synthetic methods for preparing novel benzoxazine derivatives and analogues.

Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Anthranilic acid, Substituted aromatic acyl chlorides | Pyridine, Ice bath then room temperature | C2-Substituted 4H-3,1-benzoxazin-4-ones | nih.gov |

| Anthranilic acid, Nicotinoyl chloride | Pyridine | 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one | nih.gov |

| Anthranilic acid, 2-Furoyl chloride | Pyridine | 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | nih.gov |

| N-phthaloylglycine, Anthranilic acid | Chloroform, Triethylamine, then Cyanuric chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | mdpi.comnih.gov |

| Anthranilic acids, Aldehydes | I₂ (catalyst), Oxone | 2-Arylbenzoxazin-4-ones | nih.gov |

Table 2: One-Pot and Multicomponent Reactions for Benzoxazine Synthesis

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| 2-Azidobenzaldehydes, Trimethylsilyl azide, Isocyanides | Passerini-azide reaction, then Pd-catalyzed coupling/cyclization | 4H-3,1-Benzoxazine derivatives | researchgate.net |

| Anthranilic acid derivatives | Cyanuric chloride, Dimethylformamide | 2-Substituted 4H-3,1-benzoxazin-4-ones | researchgate.net |

| 2-Isocyanobenzoates, N,N-Dialkyliminium salts | Ugi-type reaction | 4H-3,1-Benzoxazin-4-ones | nih.gov |

Table 3: Synthesis of Benzoxazinones with Specific Functionalities

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| N-Acylanthranilic acid with chalcone moiety | Cyclization | 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | raco.cat |

| Anthranilic acid, Benzoyl chloride | Acetic anhydride | 2-Phenyl-1,3-(4H)-benzoxazin-4-one | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2,4,4 Triphenyl 4h 3,1 Benzoxazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the optimized molecular geometry and electronic structure of organic compounds. These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms and the distribution of electrons within the molecule.

For benzoxazine (B1645224) systems, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or larger, are commonly used to calculate key structural and electronic parameters. epstem.net The geometry optimization process yields precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's 3D shape. For instance, studies on the related compound 2-phenyl-4H-3,1-benzoxazin-4-one show a nearly planar benzoxazin-4-one fragment, with the phenyl ring exhibiting a slight dihedral angle relative to this plane. nih.govresearchgate.netnih.gov

In the case of 2,4,4-Triphenyl-4H-3,1-benzoxazine, calculations would focus on the spatial arrangement of the three phenyl groups, particularly the two geminal phenyl rings at the C4 position, which would create significant steric hindrance and a complex, non-planar geometry. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and electronic transition properties. epstem.net

Table 1: Representative Geometric Parameters Calculated for Benzoxazine-type Structures Note: This table presents typical data from computational studies on analogous benzoxazinone (B8607429) structures, as specific data for this compound is not available. The data is based on the analysis of 2-phenyl-4H-3,1-benzoxazin-4-one.

| Parameter | Description | Typical Calculated Value | Reference |

| Dihedral Angle (Phenyl Ring vs. Benzoxazine) | The twist between the phenyl substituent and the main ring system. | 3.72 (4)° | nih.gov |

| C=O Bond Length | The length of the carbonyl bond in the oxazinone ring. | ~1.21 Å | researchgate.net |

| C-O Bond Length (in ring) | The length of the ether linkage within the oxazine (B8389632) ring. | ~1.37 Å | researchgate.net |

| C-N Bond Length | The length of the C-N bond within the oxazine ring. | ~1.38 Å | researchgate.net |

Conformational Analysis and Energy Minimization Studies

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements or conformations due to the rotation around these bonds. Conformational analysis is a computational method used to identify the different possible conformers and determine their relative stabilities.

The process involves systematically rotating the flexible bonds—in this case, the bonds connecting the three phenyl groups to the benzoxazine core—and performing energy calculations for each resulting structure. The structures that correspond to energy minima on the potential energy surface are considered stable conformers. For complex molecules, this can reveal multiple stable or metastable shapes that the molecule can adopt. nih.gov

For this compound, the primary focus would be the rotation of the phenyl rings at the C2 and C4 positions. The two phenyl groups on the C4 carbon would likely adopt a "propeller-like" arrangement to minimize steric clash. Energy minimization studies, often using DFT or molecular mechanics force fields, would quantify the energy differences between various rotational isomers, identifying the most energetically favorable (ground-state) conformation. nih.gov Understanding the energy barriers for interconversion between these conformers is also crucial for describing the molecule's dynamic nature.

Investigation of Tautomeric Equilibria in Benzoxazine Systems

Tautomerism involves the migration of a proton, typically accompanied by a switch of a single and adjacent double bond, leading to constitutional isomers that can readily interconvert. In heterocyclic systems, this can include ring-chain tautomerism, where a cyclic structure exists in equilibrium with an open-chain isomer.

While well-documented in systems like benzimidazoles and triazoles, the potential for tautomerism in 3,1-benzoxazines is an area for theoretical exploration. beilstein-journals.orgrsc.org One hypothetical tautomeric equilibrium for a 4H-3,1-benzoxazine could involve the cleavage of the C4a-N3 or O1-C2 bond, leading to a transient open-ring species.

Quantum chemical calculations are the primary tool for investigating such equilibria. rsc.org By calculating the relative Gibbs free energies of the potential tautomers, chemists can predict which form is more stable under given conditions (e.g., in the gas phase or in a specific solvent). beilstein-journals.org The calculations would also determine the energy barrier of the transition state connecting the tautomers, indicating the kinetic feasibility of their interconversion. For this compound, the bulky phenyl groups at C4 would significantly influence the stability of any potential open-ring tautomer.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum mechanics is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the movement and behavior of molecules over time. MD simulations model the molecule as a collection of atoms whose movements are governed by classical mechanics, with forces between atoms described by a molecular force field.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, allow for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netepstem.net

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the resulting structure. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions can be invaluable for assigning complex experimental spectra. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. epstem.net These calculations identify the normal modes of vibration and their corresponding frequencies. Although there is often a systematic deviation from experimental values, this can be corrected using empirical scaling factors, resulting in a predicted spectrum that closely matches the experimental one.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzoxazine Analog Note: The following table illustrates the correlation between calculated and experimental data for a related triazolone derivative, as a direct, complete dataset for this compound is not available. This demonstrates the methodology's potential.

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (DFT/B3LYP) | Reference |

| ¹³C NMR | epstem.net | ||

| C=O | ~160 | ~168 | epstem.net |

| Aromatic C | 115 - 140 | 122 - 149 | epstem.net |

| ¹H NMR | epstem.net | ||

| Aromatic H | 7.0 - 8.5 | 7.2 - 8.6 | epstem.net |

Advanced Materials Science Applications of Benzoxazine Derivatives

Polybenzoxazines as High-Performance Thermosetting Resins

Polybenzoxazines represent a class of thermosetting polymers derived from the polymerization of benzoxazine (B1645224) monomers. wikipedia.org These materials are recognized for their superior properties compared to traditional phenolic and epoxy resins, including excellent thermal stability, chemical resistance, low flammability, and high mechanical performance. wikipedia.orgdoi.org A key advantage of polybenzoxazines is their near-zero volumetric shrinkage or even slight expansion during the curing process, which minimizes internal stresses in the final product. kpi.uanih.gov

Thermal-Induced Ring-Opening Polymerization (ROP) and Curing Behavior

The transformation of benzoxazine monomers, such as 2,4,4-Triphenyl-4H-3,1-benzoxazine, into a high-molecular-weight thermoset polymer matrix is achieved through a thermally-induced ring-opening polymerization (ROP). wikipedia.orgdoi.org This process is typically initiated by heating the monomer to elevated temperatures, usually above 200°C, without the need for a catalyst. kpi.uaacs.org The polymerization proceeds via a cationic ROP mechanism, where the six-membered oxazine (B8389632) ring opens, leading to the formation of a cross-linked network structure. kpi.uanih.govnih.gov This curing reaction does not release volatile by-products, a significant advantage over traditional phenolic resins which produce water during condensation. kpi.uanih.gov

The curing process can be monitored using techniques like Differential Scanning Calorimetry (DSC), which reveals the exothermic heat flow associated with the polymerization reaction. For instance, studies on various benzoxazine monomers show distinct exothermic peaks corresponding to their ROP. A benzoxazine monomer containing a triphenylimidazole moiety (TBZ) showed a polymerization exotherm starting at 210°C and peaking at 232°C. doi.org The specific curing temperature and the energy released are highly dependent on the monomer's molecular structure. doi.orgresearchgate.net While the typical method involves thermal curing, research has also explored catalyst-assisted polymerization to lower the curing temperature. kpi.ua

The final polymer network is characterized by phenolic, phenoxyl, and other cross-linked structures, which contribute to the material's high performance. nih.gov The formation of extensive intra- and intermolecular hydrogen bonds within the cured network is a hallmark of polybenzoxazines, contributing significantly to their desirable properties. mdpi.com

Influence of Monomer Structure on Polymer Network Formation

The molecular architecture of the benzoxazine monomer is a critical determinant of the final polymer network's structure and properties. nih.govresearchgate.net Substituents on the phenolic ring or the amine segment can significantly alter the polymerization behavior and the crosslink density of the resulting thermoset. nih.govresearchgate.net

In the case of this compound, the presence of three phenyl groups imparts significant steric bulk. Bulky substituents generally influence the packing of polymer chains, which can affect properties like the glass transition temperature (Tg) and thermal stability. Research on dendritic benzoxazines with N-phenyl groups demonstrated the highest Tg (276°C) and superior thermal stability compared to those with n-propylamine or cyclohexylamine (B46788) substituents. researchgate.net This suggests that the phenyl groups in this compound would likely contribute to a highly rigid polymer network with excellent thermal resistance.

Furthermore, the position of substituents on the phenolic ring affects the available sites for cross-linking. Monomers with unsubstituted ortho and para positions on the phenol (B47542) ring can form more highly cross-linked networks. nih.gov Conversely, blocking these reactive sites leads to variations in the network structure and material properties. researchgate.net The structure of this compound, with its specific substitution pattern, predefines the pathways for network formation during polymerization.

| N-Substituent | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | 10% Weight Loss Temperature (Td10) | Char Yield at 800 °C |

|---|---|---|---|---|

| n-propyl | - | - | - | - |

| cyclohexyl | - | - | - | - |

| phenyl | 276 °C | 356 °C | 411 °C | 70% |

Development of Multi-functional Benzoxazine Monomers

To further enhance the performance of polybenzoxazine resins, particularly their thermal stability and crosslink density, researchers have focused on developing multi-functional monomers. nih.gov These monomers contain more than one benzoxazine ring per molecule, leading to a more densely cross-linked polymer network upon curing. nih.gov

Applications in Advanced Electronic Materials

The unique combination of properties offered by polybenzoxazines, including high thermal stability, low moisture absorption, and excellent electrical insulating characteristics, makes them highly suitable for applications in the advanced electronics industry. nih.govmdpi.comresearchgate.net They are considered promising materials for microelectronics and packaging industries. researchgate.net

Development of Low Dielectric Constant Polybenzoxazines

In the field of microelectronics, particularly for high-frequency applications like 5G communication, materials with a low dielectric constant (low-k) and low dielectric loss are essential to increase signal transmission speed and reduce signal loss. mdpi.comnsysu.edu.tw Polybenzoxazines are inherently good candidates, and their dielectric properties can be further tailored through molecular design. nih.govnycu.edu.tw

Two primary strategies are employed to lower the dielectric constant of polybenzoxazines:

Introduction of fluorine atoms: The high electronegativity and low polarizability of fluorine can significantly reduce the dielectric constant of a polymer. nycu.edu.tw Fluorinated polybenzoxazines have been developed that combine high thermal stability with dielectric constants as low as 2.21 at 1 MHz. nycu.edu.twrsc.org

The hydrophobic nature of polybenzoxazines also contributes to their stable dielectric performance by minimizing water absorption, as water has a very high dielectric constant. nycu.edu.tw

| Polybenzoxazine System | Dielectric Constant (k) | Frequency | Reference |

|---|---|---|---|

| PC-tfmb (biphenyl and trifluoromethyl groups) | 2.78 | 1 MHz | bohrium.com |

| poly(FOH-a) (fluorinated benzoxazole-based) | 2.21 | 1 MHz | rsc.org |

| PTBP-fu/DAM-1 copolymer (bulky groups and furan (B31954) ring) | 2.81 | 10 GHz | mdpi.com |

| PP-aptmds (siloxane-containing) | 2.82 | - | nsysu.edu.tw |

Role in Copper Clad Laminates (CCLs) and Integrated Circuits

Copper Clad Laminates (CCLs) are the fundamental base material for manufacturing printed circuit boards (PCBs). researchgate.netgoogle.com The resin matrix in a CCL plays a crucial role in providing electrical insulation, structural integrity, and thermal resistance. Polybenzoxazines are increasingly used as halogen-free resin systems for high-performance CCLs. wikipedia.org

Their application in this area stems from their advantageous properties:

Low Dielectric Properties: As discussed, low-k polybenzoxazines are critical for high-speed, high-frequency circuits to ensure signal integrity. google.com

High Thermal Stability: The high glass transition and decomposition temperatures of polybenzoxazines ensure the reliability of PCBs during assembly (e.g., soldering) and operation. researchgate.net

Low Moisture Absorption: This property helps maintain stable electrical performance in varying environmental conditions. researchgate.net

Dimensional Stability: The near-zero curing shrinkage of benzoxazine resins prevents warping and internal stress in the laminate. nih.gov

Integration in Composites and Nanocomposites

There is no information available in the scientific literature regarding the integration of this compound into composites or nanocomposites.

Benzoxazine-Magnetite Nanocomposites

No studies have been found that describe the preparation or properties of nanocomposites formed from this compound and magnetite nanoparticles.

Q & A

Q. What are the established synthetic routes for 2,4,4-Triphenyl-4H-3,1-benzoxazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted isocyanides and ketones. For example:

- GP8(A) protocol : React o-bromophenyl isocyanide with benzophenone in benzene under reflux, followed by column chromatography (hexane/ethyl acetate 4:1) to yield 4,4-diphenyl derivatives .

- Cu₂O catalysis : Cyclize (2-isocyanophenyl)methanols with ketones (e.g., benzophenone) under reflux in benzene, followed by silica gel purification .

- Optimization : Vary catalysts (e.g., Cu₂O vs. Pd), solvent polarity, and temperature. Monitor reaction progress via TLC (Rf values: 0.20–0.46 for related analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent-specific chemical shifts (e.g., aryl protons at δ 6.8–7.5 ppm, oxazine ring protons at δ 4.5–5.5 ppm) .

- MS and IR : Confirm molecular ion peaks (e.g., m/z ≈ 350–400 for triphenyl derivatives) and carbonyl stretches (~1650 cm⁻¹ for oxazine rings) .

- X-ray crystallography : Resolve crystal packing (e.g., centroid–centroid stacking distances of 3.4–3.7 Å in benzoxazine analogs) .

Q. What are the primary research applications of benzoxazine derivatives in medicinal chemistry?

- Methodological Answer :

- Bioactive cores : The 4H-3,1-benzoxazine scaffold is found in anxiolytics (e.g., etifoxine) and progesterone receptor agonists. Design analogs by modifying substituents at positions 2, 4, and 6 .

- Antihypertensive agents : Synthesize spiro derivatives (e.g., 4′-substituted piperidin-2-ones) and evaluate activity in spontaneously hypertensive rat models .

Advanced Research Questions

Q. How can site-selective fluorination be achieved in the benzoxazine core?

- Methodological Answer : Use electrophilic fluorocyclization with Selectfluor®:

- React styryl amides with Selectfluor in MeCN under N₂ at RT.

- Monitor regioselectivity via ¹⁹F NMR (δ −120 to −180 ppm for C-F bonds) .

- Scope : Electron-rich aryl groups enhance fluorination efficiency (>80% yield in analogs) .

Q. How to resolve contradictory spectral data during structural elucidation?

- Methodological Answer :

- Case study : If NMR shows unexpected splitting or integration, consider:

- Dynamic disorder : Model methyl-H disorder (e.g., in 1-methyl derivatives) using X-ray data .

- Impurities : Re-purify via Kugelrohr distillation (100–110°C, 0.4 Torr) for oily products .

- EPR validation : For radical-containing derivatives (e.g., polyradicals), confirm spin concentration (up to 0.75 spin/unit) and triplet states via ΔMₛ = 2 transitions .

Q. What strategies are used to design benzoxazine derivatives for CNS drug discovery?

- Methodological Answer :

- SAR studies : Modify substituents to enhance blood-brain barrier permeability:

- Introduce lipophilic groups (e.g., trifluoromethyl) at position 4 .

- Test in vitro GABAₐ receptor binding (IC₅₀ < 10 µM for etifoxine analogs) .

- Synthetic routes : Use Pd-catalyzed cross-coupling to attach functionalized aryl boronate esters .

Comparative Synthesis Table

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.